
1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O3 and its molecular weight is 443.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS Number: 1216578-35-6) is a novel piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological profile, receptor interactions, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H32Cl2N2O3, with a molecular weight of 443.4 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities, particularly in the central nervous system (CNS) .
Property | Value |
---|---|
Molecular Formula | C22H32Cl2N2O3 |
Molecular Weight | 443.4 g/mol |
CAS Number | 1216578-35-6 |
Pharmacological Profile
Recent studies have demonstrated that this compound exhibits significant pharmacological properties, particularly in relation to serotonin and dopamine receptors. The following sections summarize key findings regarding its biological activity.
Antidepressant-like Activity
In vivo studies have shown that the compound possesses antidepressant-like properties. It was evaluated in animal models where it demonstrated efficacy in reversing behavioral changes associated with depression induced by chronic corticosterone injections. This suggests that the compound may modulate serotonergic pathways effectively .
Receptor Affinity
The compound has been tested for its affinity towards various receptors:
- 5-HT1A Receptors : High affinity observed, indicating potential anxiolytic and antidepressant effects.
- Dopaminergic D2 Receptors : Moderate affinity, which may contribute to its mood-enhancing properties.
- 5-HT2A and 5-HT6 Receptors : Lower affinity compared to 5-HT1A and D2 receptors, suggesting a selective action that could minimize side effects associated with broader receptor activation .
In Vitro Studies
In vitro assays have confirmed the compound's ability to interact with serotonin transporters and various serotonin receptor subtypes:
Receptor Type | Affinity (Ki) |
---|---|
5-HT1A | <10 nM |
D2 | ~50 nM |
5-HT2A | ~100 nM |
SERT | >200 nM |
These results indicate a promising pharmacological profile that supports further investigation into its therapeutic potential.
Study on Behavioral Effects
In a study published in MDPI, the compound was administered to mice subjected to stress-induced behavioral changes. Results indicated significant improvements in both anxiety-like and depressive-like behaviors, corroborating its potential as an antidepressant .
Comparative Analysis with Other Piperazine Derivatives
Comparative studies have shown that similar piperazine derivatives exhibit varying degrees of receptor affinity and biological activity. For instance, compounds like HBK-10 (a related piperazine derivative) demonstrated similar effects on serotonergic receptors but with different efficacy profiles . This highlights the importance of structural modifications in enhancing biological activity.
Aplicaciones Científicas De Investigación
Uroselective Alpha-1 Adrenoceptor Antagonism
One of the primary applications of this compound is its role as a uroselective alpha-1 adrenoceptor antagonist . It has been investigated for its potential in treating conditions such as benign prostatic hyperplasia (BPH). The compound's structure allows it to selectively block alpha-1 adrenoceptors, which play a crucial role in regulating urinary function .
Case Study : A study highlighted that compounds with similar structures demonstrated significant improvements in urodynamic parameters without the common side effects associated with existing treatments for BPH, such as postural hypotension and dizziness .
Antidepressant Activity
The compound's piperazine moiety suggests potential antidepressant properties. Piperazine derivatives are known to exhibit activity against various neuropsychiatric disorders. Research indicates that modifications in the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved antidepressant effects .
Case Study : In a comparative study of piperazine derivatives, those structurally related to 1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol showed promising results in preclinical models for depression, indicating a need for further exploration in clinical settings .
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors. These studies indicate that it exhibits a high affinity for alpha-1 adrenergic receptors compared to beta receptors, confirming its selective antagonistic properties .
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of this compound. Results from these studies suggest that it significantly reduces urinary symptoms associated with BPH without causing adverse cardiovascular effects .
Propiedades
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-12-18(2)14-20(13-17)27-16-19(25)15-23-8-10-24(11-9-23)21-6-4-5-7-22(21)26-3;;/h4-7,12-14,19,25H,8-11,15-16H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWFQVPCIZQLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.